- Deacetylative Amination of Acetyl Arenes and Alkanes with C-C Bond Cleavage, Organic Letters, 2019, 21(8), 2818-2822

Cas no 947-73-9 (9-Aminophenanthrene)

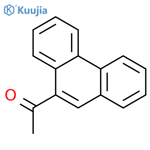

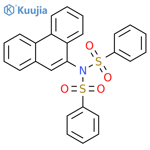

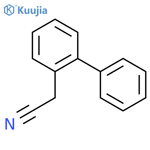

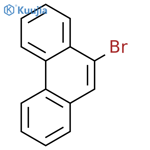

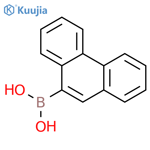

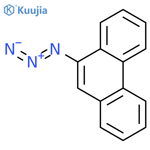

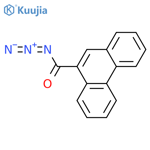

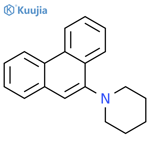

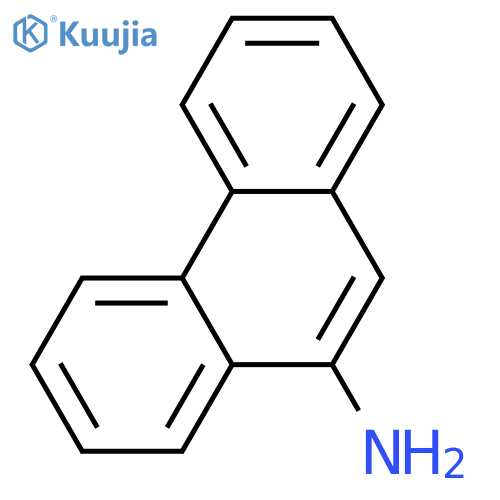

9-Aminophenanthrene structure

Nome del prodotto:9-Aminophenanthrene

9-Aminophenanthrene Proprietà chimiche e fisiche

Nomi e identificatori

-

- 9-Aminophenanthrene

- 9-AMINO PHENANTHRANE

- 2-aminophenanthrene

- 9-aminophenantrene

- 9-PHENANTHRENAMINE

- 9-Phenanthrylamine

- Phenanthren-9-ylaMine

- Phenanthrylamine

- 9-Phenanthrylamine (6CI, 7CI, 8CI)

- (Phenanthren-9-yl)amine

- Phenanthren-9-amine

- J-519490

- 9Phenanthrylamine

- EINECS 213-431-6

- DB-057531

- NS00042844

- CHEMBL83088

- CHEBI:50475

- BRN 2209422

- phenanthren-9-yl-amine

- STR02251

- AKOS015854888

- 9AP

- DTXCID90164064

- CCRIS 7006

- MFCD00001177

- DB03369

- H10540

- Q27094313

- 7M9M5KM2XY

- PD007045

- DTXSID60241573

- 9-Aminophenanthrene, 96%

- BIDD:GT0223

- Phenanthren9amine

- SY353453

- SCHEMBL1148967

- UNII-7M9M5KM2XY

- 947-73-9

-

- MDL: MFCD00001177

- Inchi: 1S/C14H11N/c15-14-9-10-5-1-2-6-11(10)12-7-3-4-8-13(12)14/h1-9H,15H2

- Chiave InChI: KIHQWOBUUIPWAN-UHFFFAOYSA-N

- Sorrisi: NC1C2C(=CC=CC=2)C2C(=CC=CC=2)C=1

Proprietà calcolate

- Massa esatta: 193.08900

- Massa monoisotopica: 193.089149355g/mol

- Conta atomi isotopi: 0

- Conta donatori di obbligazioni idrogeno: 1

- Conta accettatore di obbligazioni idrogeno: 1

- Conta atomi pesanti: 15

- Conta legami ruotabili: 0

- Complessità: 225

- Conteggio di unità legate in modo Covalent: 1

- Conto di stereocentri atomici definito: 0

- Conta stereocentri atomici non definiti: 0

- Conto stereocentrico definito delle obbligazioni: 0

- Conto stereocenter di bond non definito: 0

- XLogP3: niente

- Carica superficiale: 0

- Conta Tautomer: niente

- Superficie polare topologica: 26Ų

Proprietà sperimentali

- Colore/forma: Non determinato

- Densità: 1.1061 (rough estimate)

- Punto di fusione: 137-139 °C (lit.)

- Punto di ebollizione: 319.47°C (rough estimate)

- Punto di infiammabilità: 224.4±15.4 °C

- Indice di rifrazione: 1.5850 (estimate)

- Coefficiente di ripartizione dell'acqua: It is slightly soluble in water 0.00581 mg/mL.

- PSA: 26.02000

- LogP: 4.15640

- Pressione di vapore: 0.0±1.0 mmHg at 25°C

- Solubilità: Non determinato

9-Aminophenanthrene Informazioni sulla sicurezza

-

Simbolo:

- Parola segnale:Warning

- Dichiarazione di pericolo: H315-H319-H335

- Dichiarazione di avvertimento: P261-P305+P351+P338

- Numero di trasporto dei materiali pericolosi:NONH for all modes of transport

- WGK Germania:3

- Codice categoria di pericolo: 36/37/38

- Istruzioni di sicurezza: 26-37/39

- RTECS:SG0175000

-

Identificazione dei materiali pericolosi:

- Frasi di rischio:R36/37/38

- Condizioni di conservazione:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

9-Aminophenanthrene Dati doganali

- CODICE SA:2921499090

- Dati doganali:

Codice doganale cinese:

2921499090Panoramica:

2921499090 Altre monoammine e derivati aromatici e loro sali. IVA:17,0% Tasso di rimborso fiscale:9,0% Condizioni regolamentari:niente Tariffa MFN:6,5% Tariffa generale:30,0%

Elementi di dichiarazione:

Nome del prodotto, contenuto del componente, uso per

Riassunto:

2921499090 altre monoammine aromatiche e loro derivati; IVA:17,0% Tasso di sconto fiscale:9,0% Condizioni di supervisione:nessuna tariffa MFN:6,5% Tariffa generale:30,0%

9-Aminophenanthrene Prezzodi più >>

| Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |

|---|---|---|---|---|---|---|---|---|

| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | H55773-250mg |

9-Aminophenanthrene, 96% |

947-73-9 | 96% | 250mg |

¥5644.00 | 2023-03-15 | |

| Alichem | A019147572-5g |

9-Aminophenanthrene |

947-73-9 | 95% | 5g |

$200.00 | 2023-08-31 | |

| Alichem | A019147572-10g |

9-Aminophenanthrene |

947-73-9 | 95% | 10g |

$340.00 | 2023-08-31 | |

| SHENG KE LU SI SHENG WU JI SHU | sc-233720-250 mg |

9-Aminophenanthrene, |

947-73-9 | 250MG |

¥1,820.00 | 2023-07-11 | ||

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | P918695-5g |

Phenanthren-9-amine |

947-73-9 | 97% | 5g |

¥1,522.00 | 2022-09-01 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | P64430-1g |

Phenanthren-9-amine |

947-73-9 | 97% | 1g |

¥454.0 | 2024-07-19 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | P64430-5g |

Phenanthren-9-amine |

947-73-9 | 97% | 5g |

¥1459.0 | 2024-07-19 | |

| Alichem | A019147572-1kg |

9-Aminophenanthrene |

947-73-9 | 95% | 1kg |

$1859.00 | 2023-08-31 | |

| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 149101-250MG |

9-Aminophenanthrene |

947-73-9 | 96% | 250MG |

¥1294.44 | 2022-02-24 | |

| SHENG KE LU SI SHENG WU JI SHU | sc-233720-250mg |

9-Aminophenanthrene, |

947-73-9 | 250mg |

¥1820.00 | 2023-09-05 |

9-Aminophenanthrene Metodo di produzione

Synthetic Routes 1

Condizioni di reazione

1.1 Reagents: Ethyl N-[(phenylsulfonyl)oxy]ethanimidate Catalysts: p-Toluenesulfonic acid Solvents: Methanol ; 24 h, 23 °C

1.2 Reagents: Sodium bicarbonate Solvents: Water

1.2 Reagents: Sodium bicarbonate Solvents: Water

Riferimento

Synthetic Routes 2

Condizioni di reazione

1.1 Reagents: Chlorotrimethylsilane , Titanium isopropoxide , Magnesium Solvents: Tetrahydrofuran ; 4 h, 50 °C

Riferimento

- Electrochemical oxidation induced intermolecular aromatic C-H imidation, Nature Communications, 2019, 10(1), 1-10

Synthetic Routes 3

Condizioni di reazione

1.1 Reagents: Sulfuric acid

Riferimento

- A new cyclization reaction, Journal of the American Chemical Society, 1954, 76,

Synthetic Routes 4

Synthetic Routes 5

Condizioni di reazione

1.1 Reagents: Sodium hydroxide , Hydroxylamine-O-sulfonic acid Solvents: Acetonitrile , Water ; 16 h, rt

Riferimento

- Transition-Metal-Free Access to Primary Anilines from Boronic Acids and a Common +NH2 Equivalent., Journal of Organic Chemistry, 2015, 80(5), 2545-2553

Synthetic Routes 6

Condizioni di reazione

1.1 Reagents: Cesium carbonate , Benzophenone imine Catalysts: Bis(1,5-cyclooctadiene)nickel , 1,2-Bis(dicyclohexylphosphino)ethane Solvents: Toluene ; 12 h, 100 °C; 100 °C → rt

1.2 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran , Water ; 3 - 5 h, rt

1.3 Reagents: Potassium hydroxide Solvents: Water ; pH 10 - 14

1.4 Reagents: Sodium borohydride Solvents: Methanol ; rt

1.2 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran , Water ; 3 - 5 h, rt

1.3 Reagents: Potassium hydroxide Solvents: Water ; pH 10 - 14

1.4 Reagents: Sodium borohydride Solvents: Methanol ; rt

Riferimento

- Nickel-Catalyzed Synthesis of Primary Aryl and Heteroaryl Amines via C-O Bond Cleavage, Organic Letters, 2017, 19(7), 1788-1791

Synthetic Routes 7

Condizioni di reazione

1.1 Reagents: Sodium tert-butoxide , Ammonia Catalysts: [4-Methoxy-3,5,6-trimethyl-2′,4′,6′-tris(1-methylethyl)[1,1′-biphenyl]-2-yl]diph… , [5-Methoxy-3,4,6-trimethyl-2′,4′,6′-tris(1-methylethyl)[1,1′-biphenyl]-2-yl]diph… , [2′-(Amino-κN)[1,1′-biphenyl]-2-yl-κC](methanesulfonato-κO)[[5-methoxy-3,4,6-tri… Solvents: 1,4-Dioxane ; rt; 24 h, 100 °C

Riferimento

- Mild and Highly Selective Palladium-Catalyzed Monoarylation of Ammonia Enabled by the Use of Bulky Biarylphosphine Ligands and Palladacycle Precatalysts, Organic Letters, 2013, 15(14), 3734-3737

Synthetic Routes 8

Synthetic Routes 9

Condizioni di reazione

1.1 Reagents: Lithium aluminum hydride

Riferimento

- New synthetic route to 9,10-iminophenanthrene, Tetrahedron, 1979, 35(24), 2901-3

Synthetic Routes 10

Synthetic Routes 11

Condizioni di reazione

1.1 Reagents: L-Hydroxyproline , Calcium carbonate , Ammonia , Cuprous iodide Solvents: Dimethyl sulfoxide , Water ; 100 °C; 2 h, 100 °C

Riferimento

- Novel substituted heterocyclic compounds as electroluminescent host material for an organic electroluminescent device, Korea, , ,

Synthetic Routes 12

Condizioni di reazione

1.1 Reagents: O-(2,4-Dinitrophenyl)hydroxylamine Solvents: Toluene ; 24 h, 50 °C

Riferimento

- Elusive Metal-Free Primary Amination of Arylboronic Acids: Synthetic Studies and Mechanism by Density Functional Theory, Journal of the American Chemical Society, 2012, 134(44), 18253-18256

Synthetic Routes 13

Condizioni di reazione

1.1 Reagents: Hydrochloric acid

Riferimento

- Derivatives of phenanthrene. The preparation of 9-amino-, 9-iodo-, and 9-fluorophenanthrene, Journal of the American Chemical Society, 1947, 69, 260-2

Synthetic Routes 14

Condizioni di reazione

1.1 Reagents: Copper oxide (Cu2O) , Ammonia Solvents: N-Methyl-2-pyrrolidone , Water ; 25 h, 110 °C

Riferimento

- Materials for organic electroluminescent devices for improved emission life, and organic electroluminescent devices using the materials, United States, , ,

Synthetic Routes 15

Condizioni di reazione

1.1 Reagents: Dimethylbarbituric acid Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Dichloromethane

Riferimento

- Efficient Synthesis of 9-Aminophenanthrenes and Heterocyclic Analogues by Electrocyclization of Biaryl Keteniminium Salts, Helvetica Chimica Acta, 2022, 105(11),

Synthetic Routes 16

Synthetic Routes 17

Condizioni di reazione

1.1 Reagents: Sodium , Ammonia Catalysts: Iron chloride (FeCl3) Solvents: Ammonia ; -33 °C

1.2 180 min, -33 °C

1.3 Reagents: Ammonium nitrate

1.2 180 min, -33 °C

1.3 Reagents: Ammonium nitrate

Riferimento

- A different route to the synthesis of 9,10-disubstituted phenanthrenes, Journal of Organic Chemistry, 2005, 70(16), 6508-6511

Synthetic Routes 18

Synthetic Routes 19

Condizioni di reazione

1.1 Reagents: Sodium , Ammonia Catalysts: Iron chloride (FeCl3) Solvents: Ammonia

1.2 180 min, -33 °C

1.3 Reagents: Ammonium nitrate

1.2 180 min, -33 °C

1.3 Reagents: Ammonium nitrate

Riferimento

- Synthesis of triaryls: hydroxy and amine dinaphthyl and diphenanthryl aryls by one-pot electron-transfer nucleophilic substitution reactions, Tetrahedron, 2014, 70(22), 3614-3620

Synthetic Routes 20

9-Aminophenanthrene Raw materials

- N-9-Phenanthrenyl-N-(phenylsulfonyl)benzenesulfonamide

- Phenanthrene, 9-azido-

- 9-Phenanthreneboronic Acid

- 1-(9-Phenanthrenyl)piperidine

- 2-(1,1'-Biphenyl-2-yl)acetonitrile

- 9-Bromophenanthrene

- 9-Acetylphenanthrene

9-Aminophenanthrene Preparation Products

9-Aminophenanthrene Letteratura correlata

-

1. Direct aromatic amination by azides: reactions of hydrazoic acid and butyl azides with aromatic compounds in the presence of both trifluoromethanesulfonic acid and trifluoroacetic acidHiroshi Takeuchi,Taki Adachi,Hideaki Nishiguchi,Katsutaka Itou,Kikuhiko Koyama J. Chem. Soc. Perkin Trans. 1 1993 867

-

2. Carcinogenic nitrogen compounds. Part LVII. Hexacyclic acridines derived from phenanthrene and fluoreneD. C. Thang,Elizabeth K. Weisburger,Ph. Mabille,N. P. Buu-Ho? J. Chem. Soc. C 1967 665

-

Zhuo-Zhuo Zhang,Ya Li,Bing-Feng Shi Org. Chem. Front. 2022 9 3262

-

4. Absorption and fluorescence spectral characteristics of aromatic amines in cetyltrimethylammonium bromideRanjit S. Sarpal,Sneh K. Dogra J. Chem. Soc. Faraday Trans. 1992 88 2725

-

Younes Valadbeigi,Tim Causon Chem. Commun. 2023 59 1673

947-73-9 (9-Aminophenanthrene) Prodotti correlati

- 1892-54-2(Phenanthren-3-amine)

- 3366-65-2(Phenanthren-2-amine)

- 2243-62-1(naphthalene-1,5-diamine)

- 1606-67-3(1-Aminopyrene)

- 613-13-8(2-Aminoanthracene)

- 479-27-6(1,8-Diaminonaphthalene)

- 14923-84-3(1,6-Pyrenediamine)

- 17075-03-5(4-Aminopyrene)

- 91-59-8(naphthalen-2-amine)

- 1225707-19-6(3-(4-Fluorophenyl)-2-(pyridin-2-yl)propan-1-amine)

Fornitori consigliati

Amadis Chemical Company Limited

(CAS:947-73-9)9-Aminophenanthrene

Purezza:99%/99%

Quantità:5g/25g

Prezzo ($):220.0/730.0